Specific Scientific Field: The application of Allyl methanesulfonate in this context falls under the field of Materials Chemistry, specifically in the curing process of epoxy resins.
Detailed Description of the Methods of Application or Experimental Procedures: To determine the temperature range in which the ionic liquid maintains a liquid state, thermal properties are examined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Melting, cold crystallization, and glass transition temperatures are discussed, as well as decomposition temperatures for imidazolium- and pyridinium-based ionic liquids . The conductivity and electrochemical stability ranges were studied to investigate their potential applicability as electrolytes .
Thorough Summary of the Results or Outcomes Obtained: The potential of triflate-based ILs as polymerization initiators for epoxy resins was proven . These ILs present appealing properties, such as low volatility, high thermal stability, and high ionic conductivity . The most important feature of ILs is their tunability for specific applications .
Allyl methanesulfonate is an organic compound with the chemical formula C₄H₈O₃S. It appears as a colorless liquid and is characterized by its pungent odor. This compound is a member of the methanesulfonate ester family, which are known for their reactivity and utility in organic synthesis. Allyl methanesulfonate is particularly notable for its use as an alkylating agent in various
Allyl methanesulfonate can be synthesized through several methods:
Allyl methanesulfonate finds applications in various fields:
Studies on the interactions of allyl methanesulfonate focus on its reactivity with biological macromolecules. As an alkylating agent, it has been shown to modify DNA and proteins, which can lead to changes in cellular functions and potential toxicity. Research indicates that compounds like methyl methanesulfonate share similar mechanisms of action but may differ in their specific biological effects and potency .
Several compounds share structural similarities with allyl methanesulfonate, including:
Compound | Structure Type | Primary Use |
---|---|---|
Allyl Methanesulfonate | Alkylating Agent | Organic synthesis |
Methyl Methanesulfonate | Alkylating Agent | Genetic mutation studies |
Ethyl Methanesulfonate | Alkylating Agent | Mutagenesis |
Benzyl Methanesulfonate | Alkylating Agent | Organic synthesis |
Allyl methanesulfonate is unique due to its specific reactivity patterns associated with the allylic position, allowing for diverse synthetic applications not fully achievable by other similar compounds .
The most widely employed method for synthesizing allyl methanesulfonate involves the direct reaction of allyl alcohol with methanesulfonyl chloride in the presence of a suitable base. This conventional approach follows the general mechanism wherein methanesulfonyl chloride acts as an electrophile, facilitating the formation of the sulfonate ester through nucleophilic attack by the alcohol. The reaction proceeds through an elimination-addition mechanism where methanesulfonyl chloride undergoes elimination to generate the highly reactive sulfene intermediate, followed by nucleophilic attack by the alcohol.
The fundamental reaction requires careful control of stoichiometry, with typical procedures employing 1.0 equivalent of allyl alcohol, 1.5 equivalents of methanesulfonyl chloride, and 1.5 equivalents of triethylamine as the base. The reaction mechanism involves the initial protonation of the alcohol by the acid generated during the process, followed by nucleophilic substitution at the sulfur center. This pathway has demonstrated consistent yields ranging from 90-95% under optimized conditions.
Research has established that the choice of base significantly impacts both reaction rate and product purity. Triethylamine emerges as the preferred base due to its optimal nucleophilicity and steric properties, preventing unwanted side reactions while efficiently neutralizing the hydrochloric acid byproduct. Alternative bases such as pyridine have shown comparable effectiveness but may lead to the formation of minor byproducts under certain conditions.
Systematic studies have revealed that temperature control plays a crucial role in maximizing yield while minimizing decomposition products. The optimal temperature range has been established between 0°C to 25°C, with most procedures favoring room temperature conditions to balance reaction rate with product stability. Extended reaction times of 0.5 to 4 hours have proven necessary for complete conversion, depending on the specific reaction conditions and scale.
The kinetic profile of the mesylation reaction demonstrates first-order dependence on both allyl alcohol and methanesulfonyl chloride concentrations. Temperature elevation beyond 25°C can lead to increased formation of elimination products and reduced selectivity for the desired sulfonate ester. Conversely, temperatures below 0°C significantly retard the reaction rate without providing substantial benefits in terms of selectivity or yield.
Allyl methanesulfonate (Chemical Abstracts Service number 6728-21-8) is an organosulfur compound with the molecular formula C₄H₈O₃S and a molecular weight of 136.165 grams per mole [2]. The compound represents an ester of methanesulfonic acid and allyl alcohol, characterized structurally by an allyl group (CH₂=CH–CH₂–) bonded to a methanesulfonate moiety (–O–SO₂–CH₃) .
The molecular geometry of allyl methanesulfonate exhibits a tetrahedral arrangement around the sulfur atom, which is characteristic of sulfonate esters [8]. Computational chemistry studies using density functional theory methods have revealed that the sulfur atom in methanesulfonate structures displays a distorted tetrahedral geometry with sulfur-carbon bond lengths typically measuring approximately 1.760 Ångströms, which aligns closely with expected mean values for such compounds [8].
The International Union of Pure and Applied Chemistry name for this compound is 2-propen-1-yl methanesulfonate, though it is also known by several synonyms including allyl methanesulphonate and 3-(mesyloxy)-1-propene [2] [4]. The Standard International Chemical Identifier representation is InChI=1S/C4H8O3S/c1-3-4-7-8(2,5)6/h3H,1,4H2,2H3, with the corresponding Standard International Chemical Identifier Key being SUDMKGNNRMLBMF-UHFFFAOYSA-N [4] [7].
Theoretical calculations have demonstrated that allyl-containing compounds exhibit unique conformational dynamics due to the presence of the double bond system [25] [27]. The allyl moiety in allyl methanesulfonate contains three conjugated p-orbitals forming a π-system, where molecular orbital theory predicts the formation of three molecular orbitals: π₁ (lowest energy, bonding), π₂ (intermediate energy, non-bonding), and π₃ (highest energy, antibonding) [27].
Nuclear magnetic resonance spectroscopy provides crucial structural information for allyl methanesulfonate characterization [9] [12]. The ¹H nuclear magnetic resonance spectrum of allyl compounds typically exhibits characteristic signals for the sp²-CH₂ methylenic hydrogens, which appear as distinct multiplets in the olefinic region [29]. For allyl methanesulfonate, the allyl group protons are expected to display chemical shifts consistent with electron-withdrawing effects from the adjacent methanesulfonate group [36].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for each carbon environment in the molecule [36]. The allyl carbon atoms typically exhibit chemical shifts in the range of 115-140 parts per million for the sp² carbons, while the methylene carbon attached to the oxygen shows downfield shifting due to the electronegative sulfonate group [36] [39]. The methyl carbon of the methanesulfonate group characteristically appears around 37-40 parts per million [37].
Infrared spectroscopy provides definitive identification of functional groups present in allyl methanesulfonate [10] [13]. The characteristic absorption bands include carbon-hydrogen stretching vibrations in the alkene region (3000-3100 cm⁻¹), asymmetric and symmetric sulfur-oxygen stretching modes of the sulfonate group (1300-1400 cm⁻¹ and 1100-1200 cm⁻¹ respectively), and carbon-carbon double bond stretching around 1640 cm⁻¹ [10] [13].
The methanesulfonate ester functionality exhibits distinctive infrared absorption patterns, with strong sulfur-oxygen stretching vibrations that distinguish it from other ester types [13] [38]. Studies on related sulfonate esters have shown that the sulfur-oxygen stretching modes are particularly intense and diagnostic for structural identification [38].
Ultraviolet-visible spectroscopy of allyl methanesulfonate focuses primarily on electronic transitions associated with the carbon-carbon double bond system [11] [14]. The allyl group contains π-electrons that can undergo π to π* transitions, typically occurring in the ultraviolet region around 200-250 nanometers [14]. The methanesulfonate group, being a saturated ester functionality, does not contribute significantly to electronic absorption in the ultraviolet-visible range but may influence the electronic environment of the allyl chromophore [14].
The thermochemical properties of allyl methanesulfonate have been characterized through experimental measurements and theoretical estimations [15] [16]. The compound exists as a liquid at room temperature, consistent with its ester nature and molecular weight [15].
Property | Value | Reference |
---|---|---|
Boiling Point | 220.45°C (estimate) | [15] |
Density | 1.283 g/cm³ (estimate) | [15] |
Refractive Index | 1.4640 (estimate) | [15] |
Molecular Weight | 136.17 g/mol | [15] |
Comparative analysis with structurally related methanesulfonate esters provides context for these thermochemical properties [16] [23]. Methyl methanesulfonate, a lower homolog, exhibits a melting point of 20°C and a boiling point of 202.5°C [23] [34]. Ethyl methanesulfonate shows a boiling point of 85-86°C at 10 millimeters of mercury pressure and a density of 1.206 grams per milliliter at 20°C [30].
The density value of allyl methanesulfonate (1.283 g/cm³) is consistent with the general trend observed in methanesulfonate esters, where density increases with molecular weight [16] [30]. This density is intermediate between water (1.0 g/cm³) and more highly substituted sulfonate esters [16].
Thermal stability studies of methanesulfonate esters indicate that these compounds are generally stable under normal temperature and pressure conditions but may undergo decomposition at elevated temperatures [16] [24]. The presence of the allyl group may influence thermal stability through potential polymerization reactions at higher temperatures [25].
The solubility behavior of allyl methanesulfonate reflects the dual nature of its molecular structure, containing both hydrophobic (allyl group) and hydrophilic (sulfonate ester) components [18] [22] [35]. Understanding these solubility characteristics is crucial for practical applications and purification processes [21].
Methanesulfonate esters generally exhibit significant water solubility due to the polar nature of the sulfonate group [18] [22]. Methyl methanesulfonate, the simplest member of this class, demonstrates high water solubility with approximately 1 part dissolving in 5 parts of water at 25°C [23]. The aqueous solubility of allyl methanesulfonate is expected to be somewhat reduced compared to methyl methanesulfonate due to the larger hydrophobic allyl group, but the compound should still maintain appreciable water solubility [18] [35].
The polar sulfonate ester functionality enables hydrogen bonding interactions with water molecules, facilitating dissolution in aqueous media [35]. However, the presence of the allyl group introduces hydrophobic character that may limit aqueous solubility compared to smaller alkyl methanesulfonates [35].
Allyl methanesulfonate demonstrates good solubility in polar organic solvents [4] [19]. The compound shows excellent miscibility with alcohols such as ethanol and methanol, reflecting favorable interactions between the polar sulfonate group and these protic solvents [19] [22]. Similarly, the compound exhibits good solubility in polar aprotic solvents including dimethyl formamide and dimethyl sulfoxide [19] [24].
Solvent Type | Solubility Characteristics | Reference |
---|---|---|
Water | Moderate to good | [18] [23] |
Alcohols | Excellent | [19] [22] |
Polar aprotic solvents | Good to excellent | [19] [24] |
Non-polar solvents | Limited | [23] [32] |
The solubility in non-polar organic solvents is expected to be limited due to the polar nature of the methanesulfonate group [23] [32]. This selectivity in solubility behavior can be advantageous for separation and purification processes, allowing for extraction techniques that exploit the differential solubility in polar versus non-polar media [21].
Experimental studies on related allyl compounds have shown that the carbon-carbon double bond can influence solubility patterns through π-π interactions with aromatic solvents [32]. For allyl methanesulfonate, such interactions may provide additional solubility in aromatic solvents beyond what would be predicted based solely on polarity considerations [32].